molecular formula C13H14N2O B4390791 3-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]propan-1-ol

3-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]propan-1-ol

Cat. No.: B4390791
M. Wt: 214.26 g/mol
InChI Key: GXEGVMSFQCPMEJ-UHFFFAOYSA-N
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Description

3-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]propan-1-ol is an organic compound that features a benzimidazole ring substituted with a propynyl group and a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]propan-1-ol typically involves the reaction of 2-propyn-1-ylbenzimidazole with propanal in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures (around 60-80°C) to facilitate the reaction.

    Catalysts: Acidic or basic catalysts to promote the formation of the desired product.

    Solvents: Polar solvents such as ethanol or methanol to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of 3-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]propanal.

    Reduction: Formation of 3-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]propane.

    Substitution: Formation of halogenated derivatives of the benzimidazole ring.

Scientific Research Applications

3-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of optoelectronic materials and nonlinear optical materials.

Mechanism of Action

The mechanism by which 3-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]propan-1-ol exerts its effects involves interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes or receptors involved in cellular processes.

    Pathways: Modulation of signaling pathways that regulate cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Propargyl alcohol: A simpler compound with similar alkyne functionality.

    Benzimidazole derivatives: Compounds with similar core structures but different substituents.

Uniqueness

3-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]propan-1-ol is unique due to its combination of a benzimidazole ring and a propynyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(1-prop-2-ynylbenzimidazol-2-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-2-9-15-12-7-4-3-6-11(12)14-13(15)8-5-10-16/h1,3-4,6-7,16H,5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXEGVMSFQCPMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2N=C1CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]propan-1-ol
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3-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]propan-1-ol
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3-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]propan-1-ol
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3-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]propan-1-ol

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